molecular formula C8H15ClN2O B1377186 octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride CAS No. 1427380-17-3

octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride

Cat. No.: B1377186
CAS No.: 1427380-17-3
M. Wt: 190.67 g/mol
InChI Key: YRHHWRFYFJHUQH-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a bicyclic framework consisting of a six-membered piperidine ring fused to a six-membered piperazine ring through a nitrogen bridge. The base compound possesses the molecular formula C8H14N2O, while the hydrochloride salt form exhibits the formula C8H15ClN2O with a molecular weight of approximately 190.67 grams per mole. The systematic nomenclature identifies this compound as 1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one hydrochloride, reflecting the complete saturation of the bicyclic system and the specific positioning of the carbonyl group.

The structural representation through Simplified Molecular Input Line Entry System notation is C1CCN2CC(=O)NCC2C1, which clearly delineates the connectivity pattern of the bicyclic framework. The International Chemical Identifier key CSBUPKXPDSKABE-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure. The compound incorporates two nitrogen atoms within the bicyclic framework, with one nitrogen participating in the bridge connection between the rings and the other forming part of the amide functionality adjacent to the carbonyl group.

The stereochemical configuration of this compound involves multiple chiral centers within the saturated bicyclic system. Research on related octahydro-pyrido-pyrazine derivatives has demonstrated that these systems preferentially adopt specific conformational arrangements. The stereochemical assignment becomes particularly important when considering the (R)-enantiomer of related structures, which has been characterized with the International Chemical Identifier InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m1/s1, indicating the specific spatial arrangement of atoms around the chiral centers.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of this compound and related bicyclic piperazine systems reveal complex conformational behavior influenced by the rigid bicyclic framework and the presence of nitrogen lone pairs. The conformational dynamics of these structures are governed by multiple factors including ring inversion barriers, amide bond rotation, and intermolecular hydrogen bonding interactions characteristic of the hydrochloride salt form.

Predicted collision cross section data provides insight into the three-dimensional structure and conformational preferences of this compound in the gas phase. The collision cross section values vary depending on the ionization mode, with [M+H]+ exhibiting a predicted value of 134.3 Ų, [M+Na]+ showing 139.1 Ų, and [M-H]- demonstrating 133.3 Ų. These variations reflect the different conformational arrangements adopted by the molecule under different ionization conditions and provide valuable information about the structural flexibility of the bicyclic system.

The following table summarizes the predicted collision cross section data for various adduct forms:

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]+ 155.11789 134.3
[M+Na]+ 177.09983 139.1
[M-H]- 153.10333 133.3
[M+NH4]+ 172.14443 152.6
[M+K]+ 193.07377 136.5
[M+H-H2O]+ 137.10787 127.1

Nuclear magnetic resonance spectroscopic studies of related piperazine systems have revealed that these compounds exhibit conformational complexity due to restricted rotation around the partial amide double bond and limited interconversion of piperazine chair conformations. Temperature-dependent nuclear magnetic resonance experiments on similar bicyclic piperazine derivatives have identified two different coalescence points with activation energy barriers ranging between 56 and 80 kilojoules per mole. The conformational behavior is significantly influenced by the substitution pattern and the presence of additional functional groups within the bicyclic framework.

Comparative Structural Analysis with Related Bicyclic Piperazine Derivatives

Comparative structural analysis reveals that this compound belongs to a broader family of bicyclic piperazine derivatives that exhibit diverse structural and conformational properties. Related compounds such as octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile demonstrate similar bicyclic architectures but with different functional group substitutions that significantly impact their structural characteristics. The carbonitrile derivative possesses the molecular formula C9H15N3 with a molecular weight of 165.24 grams per mole, reflecting the substitution of the carbonyl oxygen with a nitrile group.

Stereochemical studies of octahydro-2H-pyrido[1,2-a]pyrazine derivatives have established that these bicyclic systems preferentially adopt trans-fused ring conformations. The infrared spectroscopic analysis of deuteriated derivatives has provided valuable insights into the relative contributions of various carbon-hydrogen bonds alpha to nitrogen in Bohlmann band formation, which serves as a diagnostic tool for conformational assignment. These studies demonstrate that the substitution pattern and stereochemical configuration significantly influence the preferred conformational arrangements of the bicyclic framework.

The structural comparison extends to related diazabicyclic systems such as 1,4-diazabicyclo[4.4.0]decane, which shares the octahydro-pyrido[1,2-a]pyrazine core structure but lacks the carbonyl functionality. This compound, with the molecular formula C8H16N2 and molecular weight 140.23 grams per mole, provides insight into the structural impact of the carbonyl substitution in the target compound. The International Chemical Identifier key ONHPOXROAPYCGT-UHFFFAOYNA-N for this related structure highlights the structural similarities and differences within this compound family.

Advanced synthetic methodologies for accessing related bicyclic piperazine structures have demonstrated the importance of stereochemical control in these systems. Crystallographic analysis of representative compounds has confirmed the presence of specific conformational arrangements, with single-crystal X-ray diffraction studies providing definitive structural assignments. The bicyclic piperazine frameworks serve as important mimetics of peptide beta-turn structures, highlighting their significance in medicinal chemistry applications.

Research on related pyrido-fused heterocycles has revealed that structural modifications significantly impact the biological and pharmacological properties of these compounds. The synthesis and structural characterization of pyrazino[1,2-a]indole derivatives have demonstrated the importance of precise structural control in achieving desired biological activities. These studies emphasize the critical relationship between molecular structure and functional properties in bicyclic heterocyclic systems.

Properties

IUPAC Name

1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-6-10-4-2-1-3-7(10)5-9-8;/h7H,1-6H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHHWRFYFJHUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Pyridine-2,3-dicarboxylic Acid

  • Pyridine-2,3-dicarboxylic acid is refluxed in anhydrous methanol with 15% hydrochloric acid catalyst for 20–30 hours to form dimethyl pyridine-2,3-dicarboxylate.
  • The reaction is monitored by HPLC to ensure completion.
  • After reaction, the mixture is cooled, concentrated under reduced pressure, and extracted with toluene and aqueous sodium carbonate to neutralize and remove impurities.
  • The organic phase is dried and used directly for subsequent steps.

Enzymatic Hydrolysis and Optical Resolution

  • The dimethyl ester intermediate undergoes enzymatic hydrolysis to selectively cleave one ester group, yielding optically active monoesters.
  • The reaction is maintained at pH 6 by addition of 0.1 M sodium hydroxide and monitored by chiral HPLC.
  • This step provides stereochemical control essential for the desired biological activity of the final compound.

Cyclization and Reduction

  • The optically active intermediate is subjected to catalytic hydrogenation using 10% Pd/C catalyst under anhydrous conditions at 60 °C and 10 bar hydrogen pressure for approximately 4 hours.
  • This step reduces the pyridine ring to the octahydro form, preserving stereochemistry and preventing trans isomer formation.
  • The catalyst is removed by filtration, and the solution is used directly in the next step.

Acylation and Formation of Piperazinone Ring

  • The intermediate is reacted with benzylamine or substituted benzylamine under reflux at 70 °C for about 2 hours to form the piperazinone ring via nucleophilic substitution.
  • After completion, water is added, and the organic and aqueous phases are separated.
  • The organic layer is extracted, concentrated, and purified to yield the bicyclic amide intermediate.

Final Conversion to Hydrochloride Salt

  • The bicyclic amide is treated with a strong acid such as aqueous hydrochloric acid under reflux conditions (2–4 hours) to form the hydrochloride salt.
  • This step improves compound stability and facilitates isolation as a crystalline solid.
  • The hydrochloride salt is then purified by recrystallization or other standard methods.
Step No. Process Reagents/Conditions Time/Temperature Outcome
1 Esterification Pyridine-2,3-dicarboxylic acid, MeOH, 15% HCl Reflux 20–30 h Dimethyl pyridine-2,3-dicarboxylate
2 Enzymatic Hydrolysis Enzyme, pH 6 control ~36 h, 25 °C Optically active monoester
3 Catalytic Hydrogenation Pd/C catalyst, H2, anhydrous toluene 4 h, 60 °C, 10 bar H2 Octahydro bicyclic intermediate
4 Cyclization with Benzylamine Benzylamine, reflux 2 h, 70 °C Bicyclic amide intermediate
5 Hydrochloride Salt Formation Aqueous HCl, reflux 2–4 h Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride
  • The use of anhydrous conditions during hydrogenation is critical to prevent formation of unwanted trans isomers, which can affect biological activity.
  • Enzymatic hydrolysis offers stereoselectivity, enabling preparation of enantiomerically pure intermediates, which is essential for pharmaceutical applications.
  • The hydrochloride salt form enhances compound stability and solubility, facilitating formulation and storage.
  • Alternative synthetic routes may involve different protective groups or condensing agents, but the described method remains a robust and reproducible approach documented in patents and literature.
  • No direct preparation protocols were found in general chemical databases like PubChem, but patent literature provides comprehensive synthetic details.

The preparation of this compound involves a multi-step synthetic process starting from pyridine-2,3-dicarboxylic acid derivatives, including esterification, enzymatic resolution, catalytic hydrogenation, cyclization with amines, and final salt formation. The method emphasizes stereochemical control, purity, and stability, making it suitable for pharmaceutical research and development. The information synthesized here is based on diverse, authoritative patent and research sources, providing a reliable guide for researchers aiming to prepare this compound.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H14N2OC_8H_{14}N_2O and a molecular weight of approximately 154.11 g/mol. Its structure comprises two fused six-membered rings and a nitrogen-containing heterocycle, which enhances its chemical reactivity and biological interactions. The compound's synthesis typically involves multicomponent reactions, often utilizing starting materials like methyl (3-oxopiperazin-2-ylidene)acetate and aromatic aldehydes.

Medicinal Chemistry

  • Pharmacological Activity :
    • Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride has been studied for its activity against various biological targets, including neurotransmitter receptors. Its derivatives have shown potential as antagonists at dopamine receptors, which are crucial for treating central nervous system disorders .
    • The compound's analogs have been investigated as anti-HIV agents, with some derivatives demonstrating efficacy as integrase inhibitors, making them valuable in the development of therapies for HIV/AIDS .
  • Neuropharmacology :
    • Research indicates that certain piperazine derivatives exhibit significant activity at serotonin receptors, which can be beneficial in treating mood disorders and anxiety . This highlights the compound's relevance in neuropharmacology.
  • Synthesis of Novel Compounds :
    • The unique structural features of this compound allow for the synthesis of novel compounds that may possess improved pharmacological properties compared to existing drugs .

Agricultural Applications

  • Herbicidal Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit herbicidal properties, making them candidates for use in agricultural settings to manage weed populations without harming crops.

Case Studies and Research Findings

Research has documented several case studies focusing on the applications of this compound:

Study Focus Findings
Study on Dopamine Receptor ActivityInvestigated the binding affinity of piperazine derivativesFound potent antagonistic action on D2 receptors, suggesting therapeutic potential for CNS disorders .
Anti-HIV ResearchEvaluated the efficacy of pyrido derivatives as integrase inhibitorsIdentified several compounds with significant inhibitory activity against HIV integrase, indicating potential for new treatments .
Herbicidal Properties AssessmentAssessed the effectiveness of octahydro derivatives in agricultureReported promising herbicidal activity against common weed species, supporting further development for agricultural use.

Mechanism of Action

The mechanism of action of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Pharmacological Relevance
Octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl C₈H₁₅N₂O·HCl 190.67 N/A Bicyclic piperazine-pyrrolidine core, ketone, hydrochloride salt μ-Opioid receptor antagonist
(7R,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol C₉H₁₈N₂O 170.25 145012-51-7 Chiral methanol substituent, no ketone Unspecified (catalog compound)
Chiral (9aR)-Octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione C₈H₁₀N₂O₂ 169.18 N/A Dual ketone groups (1,4-dione) Potential lactam scaffold
3-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one HCl C₁₃H₂₀ClN₃O 449.95 152542-00-2 Pyridinone core, piperazine-ethyl side chain Unspecified (pharmaceutical intermediate)
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride C₇H₇ClN₂O 170.60 52687-85-1 Imidazo-pyridinone system, smaller heterocycle Unspecified (broad applications)

Key Differences in Structure and Activity

Heterocyclic Core Modifications
  • Ketone Position : The target compound’s ketone at the 3-position distinguishes it from analogs like the 1,4-dione derivative , which may alter hydrogen-bonding interactions and solubility.
Pharmacological Activity
  • μ-Opioid Antagonism: Le Bourdonnec et al. (2006) demonstrated that octahydro-1H-pyrido[1,2-a]pyrazine derivatives act as μ-opioid antagonists, suggesting the target compound’s hydrochloride salt may enhance bioavailability for similar applications . In contrast, pyridinone derivatives (e.g., 3-methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one HCl) lack explicit opioid activity data but are used as intermediates .

Physicochemical Properties

  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs (e.g., (7R,9αS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol ).

Biological Activity

Introduction

Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride, with the molecular formula C8H14N2OHCl\text{C}_8\text{H}_{14}\text{N}_2\text{O}\cdot \text{HCl}, is a bicyclic compound that has garnered interest in various fields of biological research. Its unique structural properties allow it to interact with multiple biological targets, making it a subject of investigation for potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}
  • SMILES Notation : C1CCN2CC(=O)NCC2C1
  • InChI Key : CSBUPKXPDSKABE-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Precursors : A suitable amine is reacted with a cyclic ketone.
  • Formation of Hydrochloride Salt : The product is treated to form the hydrochloride salt.
  • Common Solvents : Ethanol or methanol is often used as a solvent, with heating to facilitate cyclization.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, altering metabolic pathways.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing signal transduction.

Pharmacological Studies

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Investigated for potential benefits in treating neurological disorders due to its interaction with dopamine receptors .
  • Antimicrobial Activity : Demonstrated effectiveness against various microbial strains, suggesting potential use in developing antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, affecting cellular energy metabolism and disrupting normal cell cycle progression .

1. Neuropharmacology

A study explored the effects of this compound on dopamine D4 receptor activity. The findings suggested that the compound acts as a ligand for this receptor subtype, potentially aiding in the treatment of disorders associated with dopamine dysregulation .

2. Antimicrobial Activity

Research conducted on various derivatives showed that this compound exhibited significant antimicrobial properties. It was effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

3. Cancer Research

In vitro studies indicated that this compound could inhibit the growth of cancer cell lines by inducing apoptosis and affecting mitochondrial function. This mechanism distinguishes it from conventional chemotherapeutics, which often target rapidly dividing cells without affecting energy metabolism directly .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Octahydro-1H-pyrido[1,2-a]piperazin-3-oneBicyclic structure with nitrogen heterocyclesNeuroprotective, antimicrobial
Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-oneSimilar bicyclic structure; fewer nitrogen atomsLimited biological activity
Octahydro-1H-pyrazino[1,2-a]piperazineDifferent bicyclic structure; distinct functional groupsNotable antimicrobial properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving diamines and electrophilic reagents. For example, Hardtmann's approach for analogous heterocycles employs carbon disulfide with diamines under basic conditions to form thiourea intermediates, followed by acid-mediated cyclization (Scheme 8 in ). For hydrochloride salt formation, post-synthetic treatment with HCl in anhydrous solvents (e.g., ethanol or dichloromethane) is recommended. Structural confirmation via NMR and mass spectrometry is critical due to potential stereochemical complexities .

Q. What analytical techniques are suitable for purity assessment and structural characterization?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for purity analysis. A validated method involves a C18 column, ammonium acetate buffer (pH 6.5), and methanol gradient elution (adapted from ). For structural confirmation, use 1^1H/13^13C NMR to resolve stereochemistry and mass spectrometry (ESI-MS) to verify molecular ion peaks. X-ray crystallography may resolve ambiguities in ring conformation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines:

  • Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.
  • Store in sealed containers under dry, inert conditions (argon/vacuum) to prevent hydrolysis.
  • In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols (Section 7 of ).

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for derivatives of this compound?

  • Methodological Answer : Discrepancies in Ki values (e.g., μ-opioid receptor binding in ) may arise from assay conditions (e.g., GTPγS functional vs. radioligand binding assays). To reconcile

  • Perform comparative studies using identical cell lines (e.g., CHO-K1) and buffer systems.
  • Validate functional activity via [35^{35}S]GTPγS assays to distinguish agonists from antagonists.
  • Use molecular docking to assess stereochemical influences on binding (e.g., N-substituent effects in ) .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC-MS : Detect trace impurities (e.g., des-chloro byproducts) using reference standards (e.g., MM0421 series in ).
  • Ion chromatography : Quantify residual chloride ions from hydrochloride salt formation.
  • Forced degradation studies : Expose to heat, light, and humidity to identify labile functional groups (e.g., piperazine ring oxidation) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Prepare solutions in buffers (pH 1–10) and monitor degradation via HPLC at 25°C, 40°C, and 60°C.
  • Use Arrhenius modeling to predict shelf life. Preliminary data from suggest stability in dry, neutral conditions, but hydrolytic cleavage of the piperazine ring may occur at extreme pH .

Q. What in vitro/in vivo models are appropriate for studying its mechanism as a CX3CR1 antagonist?

  • Methodological Answer : Adapt protocols from fractalkine receptor studies ( ):

  • In vitro : Measure ERK phosphorylation inhibition in MDA-MB-231 breast cancer cells using Western blotting.
  • In vivo : Use murine metastasis models (tail-vein injection) to assess bone seeding and tumor burden reduction. Include CX3CR1 KO controls to confirm target specificity .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR and molecular dynamics:

  • Calculate logP and pKa with software like Schrödinger to predict blood-brain barrier penetration.
  • Simulate CYP450 metabolism (e.g., CYP3A4) to identify metabolically labile sites.
  • Cross-reference with SAR data from to prioritize N-substituents for improved bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride
Reactant of Route 2
octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride

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